3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate
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Overview
Description
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The presence of the 4-chlorophenyl group and the dimethylcarbamate moiety in this compound potentially enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl acetic acid and 7-hydroxy-2H-chromen-2-one.
Formation of Intermediate: The 4-chlorophenyl acetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 7-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine to form the intermediate 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl chloride.
Carbamoylation: The final step involves the reaction of the intermediate with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the coumarin ring, potentially forming dihydrocoumarin derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant or anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways or inflammatory responses.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin backbone.
4-chlorophenyl derivatives: Compounds with similar substituents on the phenyl ring.
Uniqueness
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is unique due to the presence of both the 4-chlorophenyl group and the dimethylcarbamate moiety, which may confer enhanced biological activity and specificity compared to simpler coumarin derivatives.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-14-8-5-12-9-15(17(21)24-16(12)10-14)11-3-6-13(19)7-4-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGZNRRFNZCOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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